molecular formula C8H17N3O2 B580717 Tert-butyl 3-hydrazinylazetidine-1-carboxylate CAS No. 1235407-01-8

Tert-butyl 3-hydrazinylazetidine-1-carboxylate

Cat. No. B580717
M. Wt: 187.243
InChI Key: ZVJXIYNLVGSAMP-UHFFFAOYSA-N
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Patent
US08541588B2

Procedure details

Tert-butyl 3-iodoazetidine-1-carboxylate (142 g, 0.5016 mol) and hydrazine hydrate (245.21 mL, 5.02 mol) were mixed in ethanol (284 mL) and the reaction was heated to 85° C. for 48 hours under nitrogen. The reaction was cooled and the ethanol was removed in vacuo. The residue was partitioned between water (200 mL) and dichloromethane (300 mL), the water layer was re-extracted with dichloromethane (2×200 mL), the combined organics were dried over anhydrous magnesium sulphate, filtered and concentrated in vacuo to give the title compound as a colourless oil, (88.37 g). This compound was used immediately in the next step.
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
245.21 mL
Type
reactant
Reaction Step One
Quantity
284 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[CH:2]1[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1.O.[NH2:14][NH2:15]>C(O)C>[NH:14]([CH:2]1[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1)[NH2:15] |f:1.2|

Inputs

Step One
Name
Quantity
142 g
Type
reactant
Smiles
IC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
245.21 mL
Type
reactant
Smiles
O.NN
Name
Quantity
284 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the ethanol was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (200 mL) and dichloromethane (300 mL)
EXTRACTION
Type
EXTRACTION
Details
the water layer was re-extracted with dichloromethane (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N(N)C1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 88.37 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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